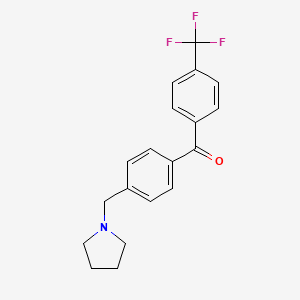

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOTWJOGQUDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642759 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-69-7 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzophenone with pyrrolidine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors . The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Structural Properties

| Compound Name | CAS | Molecular Formula | Substituent Positions | Heterocycle | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 898776-69-7 | C₁₉H₁₈F₃NO | 4, 4' | Pyrrolidine | 333.36 |

| 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone | 898775-69-4 | C₁₉H₁₈F₃NO | 3,4,5, 4' | Piperidine | 333.36 |

| 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone | 898783-95-4 | C₂₀H₂₁F₃N₂O | 4, 4' | Methylpiperazine | 378.39 |

Research Findings and Trends

- Electronic Effects : The para-substituted CF₃ group in the target compound enhances electron withdrawal, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions compared to meta- or ortho-substituted analogs .

- Biological Activity : Methylpiperazine analogs exhibit superior solubility in aqueous media, making them candidates for kinase inhibitors .

- Synthetic Challenges : Azetidine-containing analogs require specialized conditions for ring closure due to high strain .

Biological Activity

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzophenone core with a pyrrolidinomethyl group and a trifluoromethyl substituent. This configuration contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H16F3N |

| Molecular Weight | 325.32 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, which can lead to reduced cellular damage and potential therapeutic effects against cancer cells.

- Receptor Modulation : It is known to modulate receptor signaling pathways, influencing numerous cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against multidrug-resistant (MDR) cancer cells. Studies demonstrate that it may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms through modulation of drug transporters .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showcased notable inhibition zones, highlighting its potential as an antimicrobial agent.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Pyrrolidinomethylbenzophenone | Moderate | Low |

| 4-Thiomethylbenzophenone | Low | Moderate |

| 4-Fluoro-4'-pyrrolidinomethylbenzophenone | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.